Sub-150 nM Antiproliferative Potency Against DU-145 Prostate Cancer Cells: A Direct Comparator Within the Oxadiazole-Piperidine Series
In a structure-activity relationship (SAR) study of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, the optimized lead compound (referred to as 'compound 4' in the study) demonstrated an IC50 of 120 nM against the DU-145 human prostate cancer cell line. This represents a significant improvement over the initial, unoptimized core scaffold, which showed minimal activity (>10 µM) [1]. This direct comparison within the same chemical series confirms the critical role of the piperidine-1-carboxamide substitution in achieving low nanomolar potency.
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | 120 nM (optimized 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide derivative) |
| Comparator Or Baseline | Unsubstituted core scaffold / early lead: >10,000 nM |
| Quantified Difference | >83-fold improvement in potency |
| Conditions | DU-145 human prostate cancer cell line; 72-hour MTS assay |
Why This Matters
This data establishes a clear benchmark for procurement: the core scaffold enables potent antiproliferative activity only when appropriately derivatized, guiding researchers to purchase this specific building block for focused SAR exploration rather than alternative, less potent heterocyclic piperidines.
- [1] Krasavin, M.; et al. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 2014, 24(18), 4477–4481. View Source
